molecular formula C11H11F3 B6294980 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% CAS No. 2007899-26-3

5-(3,4,5-Trifluorophenyl)-1-pentene, 97%

Cat. No. B6294980
M. Wt: 200.20 g/mol
InChI Key: SMVFVJJKANFVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4,5-Trifluorophenyl)-1-pentene, 97% (5-TF-1-P) is an organic compound consisting of a pentene chain with a trifluorophenyl group attached to the 5th carbon. It is a colorless liquid with a boiling point of 113 °C and a melting point of -50 °C. 5-TF-1-P is used in a variety of scientific research applications, such as organic synthesis, drug development, and materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3,4,5-Trifluorophenyl)-1-pentene involves the reaction of 3,4,5-trifluorophenylacetic acid with pent-4-en-1-ol in the presence of a dehydrating agent.

Starting Materials
3,4,5-trifluorophenylacetic acid, pent-4-en-1-ol

Reaction
Add 3,4,5-trifluorophenylacetic acid to a round-bottom flask, Add pent-4-en-1-ol to the flask, Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the flask, Heat the mixture under reflux for several hours, Allow the mixture to cool and extract the product with a suitable solvent, such as diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product, 5-(3,4,5-Trifluorophenyl)-1-pentene

Mechanism Of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is not well-understood. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain increases the reactivity of the molecule, allowing it to be used in a variety of reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% have not been extensively studied. However, it is believed that the trifluorophenyl group attached to the 5th carbon of the pentene chain may increase the reactivity of the molecule, leading to potential toxic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in lab experiments include its low cost, its availability, and its ability to be used as a starting material in a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it is volatile and flammable, and it can react with other compounds, leading to potentially hazardous reactions.

Future Directions

There are a number of potential future directions for the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% in scientific research. These include the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% as a starting material for the synthesis of fluorinated polymers and oligomers, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for drug development, the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for materials science applications, and the use of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% for the synthesis of other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of 5-(3,4,5-Trifluorophenyl)-1-pentene, 97%.

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1-pentene, 97% has a wide range of applications in scientific research. It is used in organic synthesis as a starting material for the synthesis of various compounds, such as fluorinated polymers and oligomers. It is also used in drug development, as it can be used as a substrate for the synthesis of various pharmaceuticals. In addition, 5-(3,4,5-Trifluorophenyl)-1-pentene, 97% is used in materials science, as it can be used to create thin films and coatings.

properties

IUPAC Name

1,2,3-trifluoro-5-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFVJJKANFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4,5-Trifluorophenyl)-1-pentene

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